3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. One notable method is the solvent-free synthesis , which yields a high percentage of the product. Researchers have reported an 84% yield using this approach . The compound’s melting point is around 200–201°C . Key spectroscopic data include IR peaks at 1698 cm⁻¹ (C=N stretching) and 1569 cm⁻¹ (C=C stretching) .
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Medicinal Chemistry: Pyrazole derivatives, such as 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde, are utilized in synthesizing various chemical compounds. For example, palladium(II) complexes with pyrazole-based Schiff base ligands have been synthesized and characterized for their potential cytotoxicity against cancer cells, highlighting the role of these derivatives in medicinal chemistry (Abu-Surrah et al., 2010).
- Heterocyclic Chemistry: This compound also plays a role in the synthesis of heterocyclic compounds, as demonstrated by the synthesis of various benzothiophene derivatives with potential antitumor and antioxidant activities (Bialy & Gouda, 2011).
Biological Applications
- Antibacterial and Antioxidant Properties: Some pyrazole derivatives exhibit promising antibacterial and antioxidant activities, contributing to the research in biological and pharmacological fields. This suggests a potential application of this compound in similar studies (Muthineni et al., 2016).
Synthetic Methodologies
- One-Pot Synthesis Techniques: Innovative one-pot synthesis techniques involving pyrazole compounds have been reported, enhancing the efficiency of chemical synthesis. This includes the synthesis of various pyrazole derivatives through solvent-free condensation/reduction reactions, showcasing the versatility of these compounds in synthetic methodologies (Becerra et al., 2021).
Theoretical and Computational Studies
- Density Functional Theory (DFT) Studies: DFT studies of bipyrazole derivatives, which are structurally related to the mentioned compound, have been conducted to understand their potential as corrosion inhibitors. This demonstrates the application of theoretical chemistry in predicting and analyzing the properties of pyrazole derivatives (Wang et al., 2006).
Mechanism of Action
Target of Action
It is known that compounds containing the1,3-diazole moiety, such as this one, show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have been found to exhibit antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It is known that pyrazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The molecular properties of a similar compound, ethyl (3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetate, are known . This compound has a molecular weight of 302.39, which is within the range generally favorable for oral bioavailability .
Result of Action
It is known that pyrazole derivatives can have a wide range of effects due to their broad spectrum of biological activities .
Action Environment
It is known that factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .
Properties
IUPAC Name |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-14(17(19)20)10(2)16(15-9)7-12-6-11(8-18)4-5-13(12)21-3/h4-6,8H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQORZMQGBSBIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155075 | |
Record name | 3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514800-77-2 | |
Record name | 3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514800-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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